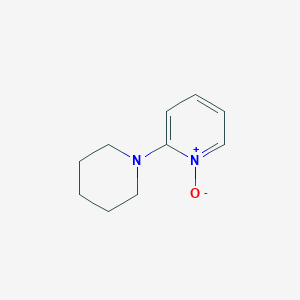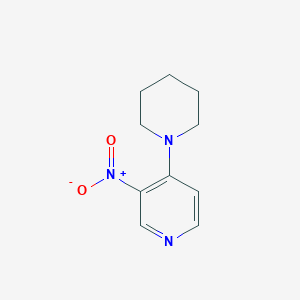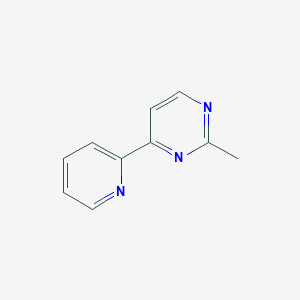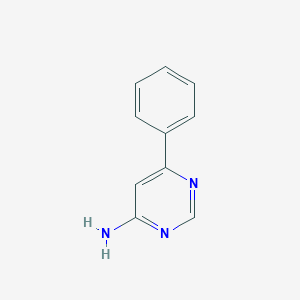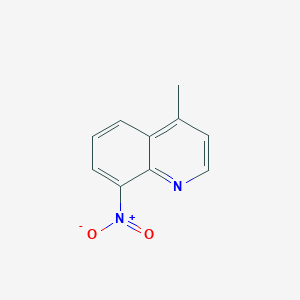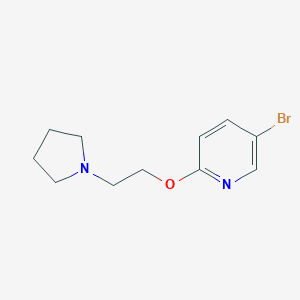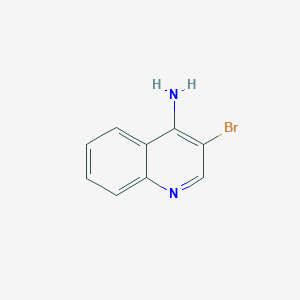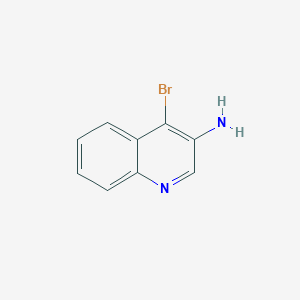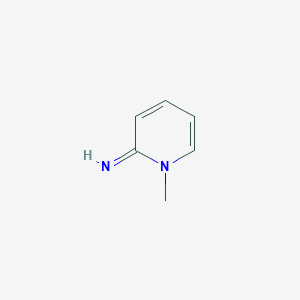
1-methylpyridin-2(1H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylpyridin-2(1H)-imine, also known as 2-methylpyridin-1-ium-1-amine, is an organic compound with the molecular formula C6H8N2. It is a heterocyclic compound that contains a pyridine ring with a methyl group and an imine group attached to it. 1-methylpyridin-2(1H)-imine is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-methylpyridin-2(1H)-imine is not well understood. However, it is believed to act as a bidentate ligand, binding to metal ions through both the nitrogen and imine groups. This binding can affect the reactivity and properties of the metal complex.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-methylpyridin-2(1H)-imine. However, it has been shown to have low toxicity and is not considered harmful to humans or animals when used in small quantities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methylpyridin-2(1H)-imine in lab experiments is its stability and ease of handling. It is a solid compound that can be stored at room temperature for extended periods without decomposition. Additionally, it is readily available and relatively inexpensive.
One limitation of using 1-methylpyridin-2(1H)-imine is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its reactivity with certain metals can be unpredictable and difficult to control.
Orientations Futures
There are several future directions for research involving 1-methylpyridin-2(1H)-imine. One area of interest is the development of new metal complexes using 1-methylpyridin-2(1H)-imine as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and material science.
Another future direction is the investigation of the biological activity of 1-methylpyridin-2(1H)-imine and its metal complexes. This research could lead to the development of new drugs and therapies.
Conclusion:
1-methylpyridin-2(1H)-imine is a versatile compound with various scientific research applications. Its unique properties and potential applications make it a valuable tool in coordination chemistry and organic synthesis. Future research in this area could lead to exciting new discoveries and applications.
Méthodes De Synthèse
There are several methods to synthesize 1-methylpyridin-2(1H)-imine. One of the most common methods is the reaction between pyridine and formaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between pyridine and paraformaldehyde in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
1-methylpyridin-2(1H)-imine has various scientific research applications. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have potential applications in catalysis, electrochemistry, and material science. Additionally, 1-methylpyridin-2(1H)-imine has been used as a building block for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
4088-63-5 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
1-methylpyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-8-5-3-2-4-6(8)7/h2-5,7H,1H3 |
Clé InChI |
SSDQZFNBHWFLIZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=CC1=N |
SMILES canonique |
CN1C=CC=CC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



